Bis(3-methylthiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C11H13NS2 It consists of two 3-methylthiophene rings attached to a central methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylthiophen-2-yl)methanamine typically involves the reaction of 3-methylthiophene with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-methylthiophen-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry: Bis(3-methylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive activities . These properties make it a candidate for the development of new therapeutic agents for neurological disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of Bis(3-methylthiophen-2-yl)methanamine and its derivatives involves interaction with voltage-gated sodium and calcium channels, as well as the gamma-aminobutyric acid transporter . These interactions modulate neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and antinociceptive effects.
Comparison with Similar Compounds
3-Methylthiophene: A simpler analog with one thiophene ring, used in similar applications but with different reactivity.
Bis(thiophen-2-yl)methanamine: Lacks the methyl groups, leading to different electronic properties and reactivity.
3-Methylthiophene-2-methylamine: A related compound with a single thiophene ring and a methylamine group, used in organic synthesis and materials science.
Uniqueness: Bis(3-methylthiophen-2-yl)methanamine stands out due to the presence of two 3-methylthiophene rings, which enhance its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
bis(3-methylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQCIXKVNNLBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.